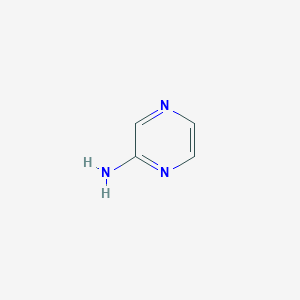

Aminopyrazine

Overview

Description

Aminopyrazine is a member of pyrazines . It has a molecular formula of C4H5N3 and a molecular weight of 95.10 g/mol . It is also known by other names such as 2-Aminopyrazine, Pyrazine amine, Pyrazinamine .

Synthesis Analysis

Aminopyrazine has been used as a substrate in the four-component synthesis of imidazolidines . There are numerous pyrazine and phenazine compounds that demonstrate biological activities relevant to the treatment of disease .

Molecular Structure Analysis

The IUPAC name for Aminopyrazine is pyrazin-2-amine . The InChI representation is InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H, (H2,5,7) . The Canonical SMILES representation is C1=CN=C (C=N1)N .

Chemical Reactions Analysis

Aminopyrazine has been involved in the synthesis of imidazolidines . Pyrazine nucleoside analogs have been synthesized and reactions of some 5-thio-substituted pyrazines have been studied .

Physical And Chemical Properties Analysis

Aminopyrazine has a molecular weight of 95.1026 . It has a molecular formula of C4H5N3 .

Scientific Research Applications

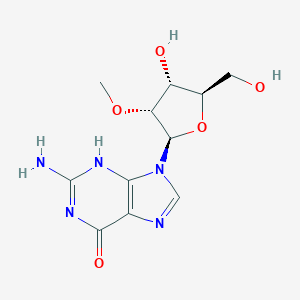

Synthesis of Favipiravir

Favipiravir, a novel anti-influenza drug, was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine . This synthesis process consisted of seven steps, highlighted by the novel and efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile . Favipiravir also displays inhibitory activities against a number of other pathogenic RNA viral infections .

Creation of Coordination Polymers

2-Aminopyrazine has been used in the synthesis of new Co(II) and Cu(II) coordination polymers . These polymers were synthesized by slow evaporation of solvent and characterized by IR spectroscopic, elemental, single-crystal X-ray diffraction, and thermal analysis . The aminopyrazine ligand is responsible for the formation of the infinite one-dimensional chain structure .

Raw Material in Imidazolidines Synthesis

2-Aminopyrazine acts as a raw material in a four-component synthesis of imidazolidines . Imidazolidines are a class of organic compounds containing an imidazolidine ring, which have various applications in medicinal chemistry.

Intermediate in Synthetic Chemistry

2-Aminopyrazine is also used as an intermediate in synthetic chemistry . It can be used in the synthesis of a wide range of chemical compounds, contributing to the development of new materials and pharmaceuticals.

Synthesis of Anticancer Complexes

In the search for novel anticancer complexes, transition metal complexes of Schiff base derived from 2-aminopyrazine and salicylaldehyde were successfully synthesized . These complexes have potential applications in the treatment of cancer.

Mechanism of Action

Target of Action

2-Aminopyrazine, also known as pyrazin-2-amine or Aminopyrazine, is a versatile compound that interacts with various targets. For instance, it has been identified as a key component in the synthesis of Favipiravir , an antiviral drug that targets the RNA-dependent RNA polymerase of influenza virus . Additionally, it has been found to interact with Cyclin-dependent kinase 2 , a protein involved in cell cycle regulation .

Mode of Action

The mode of action of 2-Aminopyrazine depends on its specific application. In the case of Favipiravir, 2-Aminopyrazine is used as a starting material in the synthesis of the drug . The drug then inhibits the RNA-dependent RNA polymerase of the influenza virus, thereby preventing the virus from replicating .

Biochemical Pathways

The biochemical pathways affected by 2-Aminopyrazine are largely dependent on the specific targets it interacts with. For instance, in the synthesis of Favipiravir, 2-Aminopyrazine is involved in a series of reactions that ultimately lead to the production of the antiviral compound .

Result of Action

The molecular and cellular effects of 2-Aminopyrazine’s action are dependent on its specific application. In the case of Favipiravir, the inhibition of the RNA-dependent RNA polymerase of the influenza virus prevents the virus from replicating, thereby exerting an antiviral effect .

Safety and Hazards

Aminopyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

Aminopyrazine has been used in the synthesis of imidazolidines , indicating potential future applications in chemical synthesis. Additionally, pyrazine and phenazine compounds have shown potential therapeutic value, including several clinically used agents , suggesting potential future directions in drug discovery and development.

properties

IUPAC Name |

pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQRUTUGRCSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198510 | |

| Record name | 2-Aminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopyrazine | |

CAS RN |

5049-61-6 | |

| Record name | Aminopyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5049-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005049616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES73FRK6MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

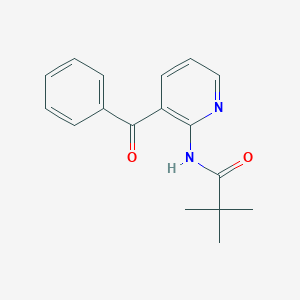

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of aminopyrazine is C4H5N3. Its molecular weight is 95.10 g/mol.

A: Aminopyrazines are often characterized using techniques like NMR (1H and 13C), IR, and UV-Vis spectroscopy. [, , , ] For instance, the presence of characteristic peaks in the IR spectrum can help identify specific functional groups. []

A: Studies have shown that introducing specific substituents on the aminopyrazine ring, particularly at the 5-position, can significantly influence its potency against targets like Plasmodium falciparum PI4K. [, ] Introducing hydrophilic groups, such as those containing oxygen or nitrogen, can increase aqueous solubility, which is crucial for drug-like properties. [] Additionally, the size and electronic properties of substituents can affect binding affinity and selectivity for specific targets. []

A: Replacing the benzyl group at the 8-position of an imidazopyrazinone ring (related to aminopyrazine) with directly linked aromatic rings increased conjugation and resulted in a red-shifted emission in chemiluminescence studies. [, ]

A: N-alkylated aminopyrazines exhibit a bathochromic shift of approximately 50 nm in both absorption and emission spectra compared to non-alkylated counterparts. This shift is advantageous for enhancing tissue penetration and simplifying detection methods. [, ]

A: Aminopyrazine derivatives have shown promising antitumor activity, particularly as SHP2 inhibitors. [] They have also demonstrated activity against human African trypanosomiasis, both in vitro and in vivo. [] Furthermore, these compounds exhibit antioxidant properties, showing potential for treating conditions related to oxidative stress and inflammation. []

A: Yes, aminopyrazines can be utilized as derivatization reagents for enhancing the detection sensitivity of carbohydrates in mass spectrometry. [, ] They form derivatives with carbohydrates via non-reductive amination, improving ionization efficiency. Notably, aminopyrazine itself can serve as a co-matrix in MALDI-TOF MS, simplifying the analytical workflow. []

A: Aminopyrazines can be synthesized from various starting materials. One approach involves using 2-cyanopyrazine as a precursor and converting it to 2-aminopyrazine through reactions with sodium hypochlorite and alkali. [] Another method involves the reaction of pyrazine 1-oxide with phosphoryl chloride, which can yield both 2-chloropyrazine and 2-aminopyrazine. [] Additionally, multi-step syntheses involving Suzuki-Miyaura cross-coupling reactions can be employed to introduce specific substituents at desired positions of the pyrazine ring. [, ]

A: Aminopyrazines can serve as building blocks for constructing larger heterocyclic systems. For example, they can react with glyoxal derivatives to form bicyclic imidazolopyrazinones or monocyclic N-substituted aminopyrazines. [] Additionally, they can be utilized in multi-step syntheses, often involving ring-closing reactions, to create diverse heterocyclic scaffolds with potential biological activities.

A: Aminopyrazine is a versatile ligand in coordination chemistry due to its ability to bridge metal centers. [, , , , ] It can coordinate through both the pyrazine nitrogen atoms and the amino group. This bridging ability leads to the formation of diverse coordination polymers with intriguing structures and potential applications. [, , ]

A: Aminopyrazine acts as a bridging ligand in dinuclear copper(II) complexes with 1,3-aryl linked bis-beta-diketonato ligands, forming sandwich-like tetranuclear species. [] It also bridges Cu(II) or Zn(II) ions in the presence of dipicolinic acid, resulting in dinuclear complexes. [, ] Additionally, aminopyrazine links HgII cations, forming polymeric chains in the presence of iodide anions. []

A: The stability of aminopyrazine-based materials is highly dependent on their structure and the specific conditions they are subjected to. [] Factors such as temperature, pH, and exposure to light or oxidizing agents can impact their stability. For instance, certain aminopyrazine derivatives undergo thermal degradation through mechanisms like dehydrogenation or elimination reactions. []

ANone: Strategies for enhancing the stability of aminopyrazine derivatives include incorporating stabilizing substituents, developing appropriate formulations (such as encapsulating the compound within a protective matrix), and controlling storage conditions (e.g., storing under inert atmosphere and at low temperatures).

A: Computational chemistry plays a crucial role in aminopyrazine research by providing insights into molecular properties, reactivity, and interactions. [, ] Researchers utilize computational tools for tasks such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)